o-(2-Nitrophenethyl)hydroxylamine
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Overview
Description
o-(2-Nitrophenethyl)hydroxylamine: is a chemical compound with the molecular formula C8H10N2O3 and a molar mass of 182.18 g/mol . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-nitrophenethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of o-(2-Nitrophenethyl)hydroxylamine can be achieved through several methods. One common approach involves the hydrolysis of oximes followed by protonation reactions . This method integrates the oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack. The reaction conditions typically involve a current density of 4.69 × 10^−2 A cm^−2, an oxime concentration of 1.00 mol L^−1, and a reaction time of 600 minutes, yielding hydroxylamine sulfate .
Chemical Reactions Analysis
o-(2-Nitrophenethyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include transition metal catalysts, such as platinum and palladium, which facilitate the activation of the compound under mild conditions . Major products formed from these reactions include nitrogen-enriched compounds like primary amines, amides, and N-heterocycles .
Scientific Research Applications
o-(2-Nitrophenethyl)hydroxylamine has several scientific research applications. In organic synthesis , it is used as an electrophilic aminating reagent for the construction of nitrogen-enriched compounds . In biological research , it serves as a precursor for the synthesis of various bioactive molecules. In the pharmaceutical industry , it is utilized in the development of drugs and therapeutic agents. Additionally, it has applications in the chemical industry for the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of o-(2-Nitrophenethyl)hydroxylamine involves the cleavage of the N-O bond , which leads to the formation of reactive intermediates . These intermediates can undergo further reactions to form new C-N, C-O, or C-C bonds, resulting in the synthesis of nitrogen-containing heterocycles and other functional groups . The molecular targets and pathways involved in these reactions are influenced by the presence of transition metal catalysts and the reaction conditions .
Comparison with Similar Compounds
o-(2-Nitrophenethyl)hydroxylamine can be compared with other hydroxylamine derivatives such as 2,4-dinitrophenylhydroxylamine , O-(diphenylphosphinyl)hydroxylamine , and hydroxylamine-O-sulfonic acid . These compounds share similar reactivity patterns but differ in their substituents and specific applications. For example, 2,4-dinitrophenylhydroxylamine is known for its use as an electrophilic aminating agent, while hydroxylamine-O-sulfonic acid is used in the synthesis of amines and other nitrogen-containing compounds .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
O-[2-(2-nitrophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10N2O3/c9-13-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 |
InChI Key |
FKTFWAXUZWHBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCON)[N+](=O)[O-] |
Origin of Product |
United States |
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